![molecular formula C12H16FNO B14895256 N-[1-(3-fluorophenyl)ethyl]butanamide](/img/structure/B14895256.png)
N-[1-(3-fluorophenyl)ethyl]butanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
n-(1-(3-Fluorophenyl)ethyl)butyramide: is an organic compound with the molecular formula C12H16FNO It is characterized by the presence of a fluorophenyl group attached to an ethyl chain, which is further connected to a butyramide moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of n-(1-(3-Fluorophenyl)ethyl)butyramide typically involves the reaction of 3-fluoroacetophenone with butyric acid or its derivatives under specific conditions. One common method includes the use of a catalyst to facilitate the reaction, followed by purification steps to isolate the desired product .
Industrial Production Methods: In an industrial setting, the production of n-(1-(3-Fluorophenyl)ethyl)butyramide may involve large-scale reactions using optimized conditions to ensure high yield and purity. This often includes the use of automated reactors and advanced purification techniques to meet the required standards for commercial use .
Analyse Des Réactions Chimiques
Types of Reactions: n-(1-(3-Fluorophenyl)ethyl)butyramide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be employed under appropriate conditions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Applications De Recherche Scientifique
n-(1-(3-Fluorophenyl)ethyl)butyramide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and interactions with biological targets.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development and its effects on specific medical conditions.
Mécanisme D'action
The mechanism of action of n-(1-(3-Fluorophenyl)ethyl)butyramide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific context and application being studied .
Comparaison Avec Des Composés Similaires
- n-(1-(4-Fluorophenyl)ethyl)butyramide
- n-(1-(2-Fluorophenyl)ethyl)butyramide
- n-(1-(3-Chlorophenyl)ethyl)butyramide
Comparison: Compared to its analogs, n-(1-(3-Fluorophenyl)ethyl)butyramide may exhibit unique properties due to the position of the fluorine atom on the phenyl ring. This can influence its reactivity, biological activity, and overall effectiveness in various applications. The presence of the fluorine atom in the meta position can lead to different electronic and steric effects compared to the ortho or para positions .
Propriétés
Formule moléculaire |
C12H16FNO |
|---|---|
Poids moléculaire |
209.26 g/mol |
Nom IUPAC |
N-[1-(3-fluorophenyl)ethyl]butanamide |
InChI |
InChI=1S/C12H16FNO/c1-3-5-12(15)14-9(2)10-6-4-7-11(13)8-10/h4,6-9H,3,5H2,1-2H3,(H,14,15) |
Clé InChI |
LTEXQGXVNNXSID-UHFFFAOYSA-N |
SMILES canonique |
CCCC(=O)NC(C)C1=CC(=CC=C1)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


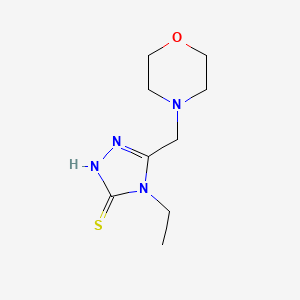
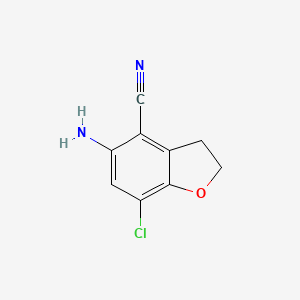
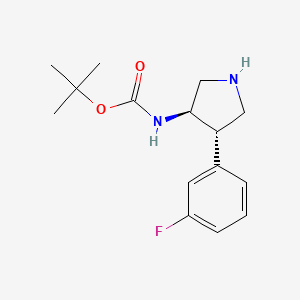
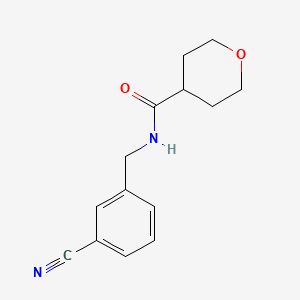
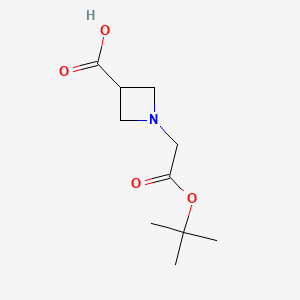



![4-[(Cyclohexanemethoxy)methyl]phenylZinc bromide](/img/structure/B14895210.png)
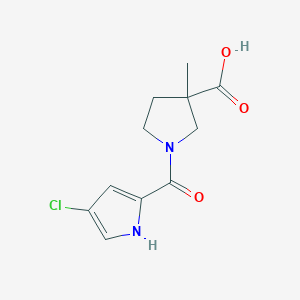
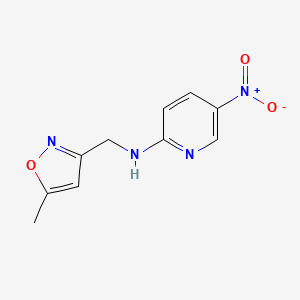
![5-Amino-7-chlorobenzo[c][1,2]oxaborol-1(3H)-ol](/img/structure/B14895219.png)
![4-chloro-2-[(Z)-(hydroxyimino)methyl]-6-methoxyphenol](/img/structure/B14895225.png)
![3-(benzo[d][1,3]dioxol-5-yl)-6-bromo-2H-chromen-2-one](/img/structure/B14895248.png)
